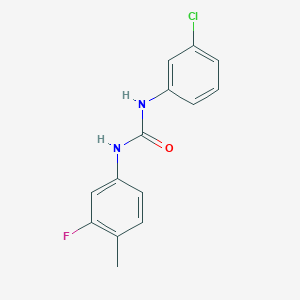
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as CFMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. CFMU belongs to the class of urea herbicides and is used in the control of weeds in crops like soybeans, cotton, and corn. Apart from its herbicidal properties, CFMU has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.
作用機序
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea acts as a photosystem II inhibitor, which means that it blocks the electron transport chain in the chloroplasts of plants, leading to the inhibition of photosynthesis and eventually, the death of the plant. In cancer cells, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea induces apoptosis by activating the caspase cascade, a series of proteolytic enzymes that are responsible for the breakdown of cellular proteins.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has been found to have low toxicity in animals and humans, with no significant adverse effects reported. In plants, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea inhibits the activity of photosystem II, leading to the inhibition of photosynthesis and eventually, the death of the plant. In cancer cells, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea induces apoptosis by activating the caspase cascade, leading to the breakdown of cellular proteins and ultimately, the death of the cancer cell.
実験室実験の利点と制限
One of the advantages of N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea is its low toxicity in animals and humans, which makes it a potential candidate for cancer treatment. However, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has limited solubility in water, which makes it difficult to administer in vivo. N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea also has a short half-life in the body, which limits its effectiveness as a cancer treatment.
将来の方向性
Future research on N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea could focus on improving its solubility and half-life in the body, which could enhance its effectiveness as a cancer treatment. N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea could also be studied for its potential use in combination therapy with other chemotherapeutic agents. Additionally, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea could be studied for its potential use in other applications, such as agriculture and industry.
合成法
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea is synthesized through a multistep process that involves the reaction of 3-chloroaniline with 3-fluoro-4-methylaniline in the presence of a base to form the intermediate 3-chloro-N-(3-fluoro-4-methylphenyl)aniline. This intermediate is then treated with phosgene and a base to form N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea.
科学的研究の応用
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has been extensively studied for its potential use in cancer treatment. Studies have shown that N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer. N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-5-6-12(8-13(9)16)18-14(19)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIRVJIYXZLKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367305 |
Source


|
| Record name | 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea | |
CAS RN |
5636-59-9 |
Source


|
| Record name | 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)
![diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)
![2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5140458.png)
![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)
![butyl 4-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B5140464.png)
![N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5140483.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(5-isobutyl-2-thienyl)methyl]methanamine](/img/structure/B5140488.png)
![4-[(2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5140493.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5140501.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5140506.png)
![1,3-dimethyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140512.png)

![3-(2-fluorophenyl)-5-[3-(2-methoxyphenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140520.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5140539.png)